3,5-di-tert-butyl-4-[(1E)-[2-(quinolin-8-yl)hydrazin-1-ylidene]methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-di-tert-butyl-4-[(1E)-[2-(quinolin-8-yl)hydrazin-1-ylidene]methyl]phenol is a complex organic compound that features a quinoline moiety linked to a phenol group through a hydrazone linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-di-tert-butyl-4-[(1E)-[2-(quinolin-8-yl)hydrazin-1-ylidene]methyl]phenol typically involves the condensation of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with quinoline-8-carbohydrazide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3,5-di-tert-butyl-4-[(1E)-[2-(quinolin-8-yl)hydrazin-1-ylidene]methyl]phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to a hydrazine derivative.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions at the phenolic hydroxyl group.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Alkylated or acylated phenol derivatives.
Scientific Research Applications
3,5-di-tert-butyl-4-[(1E)-[2-(quinolin-8-yl)hydrazin-1-ylidene]methyl]phenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as an intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its quinoline moiety, which is known for its pharmacological activities.
Mechanism of Action
The mechanism of action of 3,5-di-tert-butyl-4-[(1E)-[2-(quinolin-8-yl)hydrazin-1-ylidene]methyl]phenol involves its interaction with various molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the phenolic hydroxyl group can scavenge free radicals, providing antioxidant properties. The hydrazone linkage may also play a role in modulating biological activity by interacting with specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
3,5-di-tert-butylcatechol: Similar in structure but lacks the quinoline moiety.
3,5-di-tert-butyl-4-hydroxybenzaldehyde: Precursor in the synthesis of the target compound.
Quinoline-8-carbohydrazide: Another precursor used in the synthesis
Uniqueness
3,5-di-tert-butyl-4-[(1E)-[2-(quinolin-8-yl)hydrazin-1-ylidene]methyl]phenol is unique due to its combination of a quinoline moiety with a phenolic group through a hydrazone linkage. This structure imparts a range of chemical and biological properties that are not found in simpler analogs. The presence of the quinoline moiety enhances its potential for biological activity, while the phenolic group provides antioxidant properties .
Properties
IUPAC Name |
3,5-ditert-butyl-4-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O/c1-23(2,3)19-13-17(28)14-20(24(4,5)6)18(19)15-26-27-21-11-7-9-16-10-8-12-25-22(16)21/h7-15,27-28H,1-6H3/b26-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTVYGFCBCSTJF-CVKSISIWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1C=NNC2=CC=CC3=C2N=CC=C3)C(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1/C=N/NC2=CC=CC3=C2N=CC=C3)C(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.